5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
Description
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride is a spirocyclic indoline derivative characterized by a cyclopropane ring fused to a fluorinated indoline scaffold. Its molecular formula is C₁₀H₁₀FN·HCl, with a molecular weight of 199.65 g/mol (derived from the free base molecular weight of 163.19 g/mol + HCl) . The compound is synthesized via cyclization reactions involving fluorophenylhydrazine derivatives and cyclopropane precursors, as evidenced by its structural analogs in synthetic protocols . It is commercially available with ≥95% purity and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSWIACPPMKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the cyclopropane ring and the fluorine atom. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
5’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
5'-Chlorospiro[cyclopropane-1,3'-indoline] (CAS: Not explicitly listed)
- Molecular Formula : C₁₀H₁₀ClN .
- Key Differences : Replacing fluorine with chlorine at the 5' position increases molecular weight (177.65 g/mol for the free base) and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may reduce binding affinity to target proteins compared to fluorine .
6'-Chlorospiro[cyclopropane-1,3'-indoline] (CAS: 83419-49-2)
Modifications to the Spirocyclic Ring
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] Hydrochloride (CAS: 1803571-58-5)
5'-Fluorospiro[cyclohexane-1,3'-indole] (CAS: Not listed)
Functional Group Additions
5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 769965-95-9)
5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 1426228-12-7)
- Molecular Formula: C₁₁H₁₀ClNO .
- Key Differences: Methylation at the 1' position (207.65 g/mol) improves metabolic stability but may reduce solubility. The combined chloro-ketone substituents make this compound a potent covalent inhibitor of Notum Ac, a carboxylesterase .
Biological Activity
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride is a spirocyclic compound characterized by its unique structural configuration, which features a cyclopropane ring linked to an indoline moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C10H11ClFN
- Molecular Weight : 199.65 g/mol
- Structure : The presence of a fluorine atom at the 5' position enhances its reactivity and biological activity compared to similar compounds.
Biological Activity
Research indicates that this compound exhibits significant biological activities through its interactions with various enzymes and receptors. Below are key findings from recent studies:
Anticancer Activity
A study evaluated the compound against three human cancer cell lines: DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer). The results showed promising anticancer activity with IC50 values below 10 μM for certain derivatives, indicating strong potential for therapeutic applications in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro assays revealed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL. Notably, some derivatives exhibited excellent antifungal activity against Candida albicans, with MIC values as low as 16 μg/mL .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to alterations in enzyme or receptor activity:
- Enzyme Interaction : The compound's structure allows it to form stable complexes with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may act as an allosteric modulator, influencing receptor function and downstream signaling cascades.
Comparative Analysis with Analogous Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6'-Fluorospiro[cyclopropane-1,3'-indoline] | Fluorine at the 6' position; different properties | Varies |
| Spiro[cyclopropane-1,3'-indoline] | Lacks fluorine; affects reactivity | Limited activity |
| 6'-Chlorospiro[cyclopropane-1,3'-indoline] | Chlorine instead of fluorine | Different binding affinity |
| 6'-Bromospiro[cyclopropane-1,3'-indoline] | Bromine substitution; alters chemical properties | Varies |
| 6'-Methylspiro[cyclopropane-1,3'-indoline] | Methyl group instead of halogen | Impacts solubility and activity |
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Cancer Treatment Research : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells through specific pathway modulation.
- Antimicrobial Development : Research has shown that modifications to the compound can enhance its antimicrobial efficacy, leading to potential new treatments for resistant bacterial strains.
Q & A
Basic: What are the standard synthetic routes for 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride?
The synthesis typically involves cyclopropanation of indoline derivatives. For example, spirocyclic systems are formed via reactions between indole intermediates and cyclopropane-forming reagents (e.g., using potassium fluoride in dimethylformamide for cyclization, as seen in analogous indoline syntheses). Key steps include:
- Cyclopropanation : Reacting fluorinated indole precursors with cyclopropane-forming agents under controlled conditions .
- Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, as demonstrated in spiro[indoline-3,3'-pyrrolidin]-2-one derivatives .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to isolate the product .
Basic: What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H, C, and F NMR confirm the spirocyclic structure, fluorine substitution, and cyclopropane geometry. For example, F NMR is critical for verifying the position of the fluorine atom .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LRMS-ESI validates molecular weight and purity .
- X-ray Crystallography : Resolves 3D conformation, particularly the strained cyclopropane ring and indoline fusion .
Advanced: How does the cyclopropane ring influence the compound's reactivity in medicinal chemistry applications?
The cyclopropane ring introduces angular strain, which can:
- Modulate Bioactivity : Enhance binding affinity to target proteins (e.g., enzymes like SARS-CoV-2 3CLpro) by enforcing rigid conformations .
- Affect Stability : Strain may lead to ring-opening under acidic conditions, requiring stabilization via hydrochloride salt formation .
- Guide Derivative Synthesis : Functionalization at the cyclopropane or indoline nitrogen (e.g., chlorination with N-chlorosuccinimide) can alter pharmacological properties .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
- Substituent Variation : Introduce methyl, chloro, or methoxy groups at specific positions on the indoline ring to assess impact on enzyme inhibition (e.g., SARS-CoV-2 3CLpro IC values) .
- Spirocyclic Modifications : Replace cyclopropane with other spiro rings (e.g., dioxane) to evaluate conformational flexibility and binding .
- Fluorine Positioning : Compare 5'-fluoro vs. 4'-fluoro analogs to determine electronic effects on target engagement .
Advanced: What computational methods are used to predict interactions with biological targets?
- Molecular Docking : Tools like MOE or AutoDock model binding to active sites (e.g., viral proteases), highlighting key interactions (hydrogen bonds, hydrophobic contacts) .
- MD Simulations : Assess stability of ligand-target complexes over time, particularly cyclopropane ring strain effects .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data .
Advanced: How can researchers address stability challenges during synthesis and storage?
- Salt Formulation : Hydrochloride salts improve stability by reducing hygroscopicity and preventing decomposition .
- Low-Temperature Storage : Store at 2–8°C in anhydrous solvents (e.g., DMSO) to minimize hydrolysis of the cyclopropane ring .
- Inert Atmosphere : Use nitrogen or argon during reactions to avoid oxidation of sensitive intermediates .
Advanced: How to resolve contradictions in reported synthetic yields for similar spirocyclic compounds?
- Reaction Optimization : Adjust catalysts (e.g., Pd/C vs. CuI) or solvents (PEG-400 vs. DMF) to improve yields. For example, CuI-mediated click chemistry gave 42% yield in one study, while Pd-catalyzed hydrogenation achieved >90% .
- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., ring-opened derivatives) and refine purification protocols .
Basic: What is the role of the fluorine substituent in this compound's biochemical applications?
- Electron Withdrawal : Fluorine's electronegativity enhances binding to electron-rich enzyme pockets (e.g., protease active sites) .
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .
Basic: What are the solubility and storage guidelines for this compound?
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use sonication for dissolution .
- Storage : Store as a lyophilized solid at 2–8°C under inert gas to prevent moisture absorption and cyclopropane ring degradation .
Advanced: How to design analogs for improved pharmacokinetic properties?
- Prodrug Strategies : Introduce ester or amide moieties (e.g., acetylated derivatives) to enhance bioavailability .
- LogP Optimization : Modify substituents to balance hydrophobicity (e.g., methyl groups for membrane permeability vs. polar groups for solubility) .
- Metabolic Profiling : Use hepatic microsome assays to identify vulnerable sites for deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
